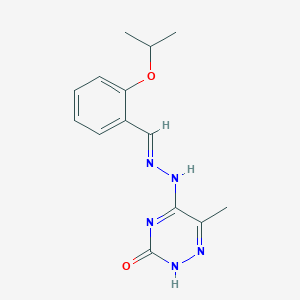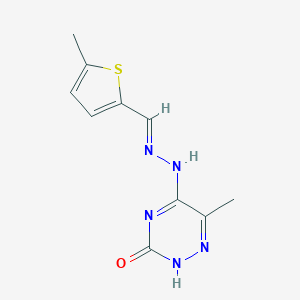
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues. DMXB-A has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of intense investigation.
作用机制
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the CNS and peripheral tissues. Activation of the α7 nAChR by N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide leads to the influx of calcium ions into the cell, which can trigger a range of downstream signaling pathways. These pathways are thought to be responsible for many of the biochemical and physiological effects of N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and enhance memory in animal models, and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for precise control over the target receptor. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to its use in lab experiments. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide can be difficult and expensive to synthesize, and its effects may vary depending on the specific experimental conditions.
未来方向
There are several potential future directions for research on N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide. One area of interest is in the development of new therapeutic agents based on the compound. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has shown promise in the treatment of various neurological and psychiatric disorders, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is in the investigation of the downstream signaling pathways activated by N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide. Understanding these pathways may provide insight into the underlying mechanisms of the compound's effects, and may lead to the development of new therapeutic targets. Finally, there is interest in developing new synthetic methods for N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide that are more efficient and cost-effective than current methods.
合成方法
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-benzimidazole. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide.
科学研究应用
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of effects on the CNS, including improving cognitive function, enhancing memory, and reducing inflammation. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
属性
产品名称 |
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide |
|---|---|
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)12(17)14-8-11-15-9-6-4-5-7-10(9)16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
IXZYRVDUAHDANC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1 |
规范 SMILES |
CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)



![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)